molecular formula C16H11ClO2 B114995 6-Chloro-7-methylflavone CAS No. 147919-60-6

6-Chloro-7-methylflavone

Cat. No.: B114995
CAS No.: 147919-60-6
M. Wt: 270.71 g/mol
InChI Key: UEURAPSJJCDACA-UHFFFAOYSA-N
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Description

6-Chloro-7-methylflavone is a synthetic flavone of significant interest in medicinal chemistry research, primarily for its potent anti-inflammatory properties. Scientific studies have identified it as a highly effective and selective cyclooxygenase-2 (COX-2) inhibitor. In pharmacological evaluations, this compound demonstrated superior anti-inflammatory activity and a more favorable gastrointestinal safety profile compared to the reference drug celecoxib, with almost two times better selective inhibitory activity towards the COX-2 enzyme . Beyond its application in inflammation research, this compound serves as a valuable chemical scaffold for investigating structure-activity relationships. Research on flavones substituted at the 6-position has shown that such modifications are critical determinants of binding affinity and functional efficacy at various biological targets, including the GABA_A receptor complex in neuropharmacological studies . The chlorinated flavone structure also places it within a broader class of compounds explored for antimicrobial activity, providing researchers with a versatile tool for probing biological mechanisms and developing novel therapeutic agents .

Properties

IUPAC Name

6-chloro-7-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEURAPSJJCDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344567
Record name 6-Chloro-7-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147919-60-6
Record name 6-Chloro-7-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for 6 Chloro 7 Methylflavone

Foundational Synthetic Methodologies for Flavone (B191248) Derivatives

Traditional methods for flavone synthesis have laid the groundwork for the creation of a diverse array of derivatives, including halogenated and alkylated compounds like 6-Chloro-7-methylflavone. These methods are often named after their developers and have been refined over decades.

Baker-Venkataraman Rearrangement and Subsequent Cyclization

The Baker-Venkataraman rearrangement is a cornerstone in flavone synthesis. innovareacademics.inwikipedia.org This reaction involves the transformation of a 2-acetoxyacetophenone into a 1,3-diketone using a base. wikipedia.org The process begins with the abstraction of an alpha-hydrogen from the ketone by a base to form an enolate. This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide intermediate. This intermediate subsequently opens to form a more stable phenolate, which is then protonated during workup to yield the 1,3-diketone. wikipedia.org This diketone intermediate is then cyclized under acidic conditions to furnish the final flavone. innovareacademics.insemanticscholar.org This method is frequently used for preparing chromones and flavones. wikipedia.org

A modified Baker-Venkataraman reaction has been utilized for the synthesis of 5-substituted flavones, starting from 2',6'-dihydroxyacetophenone (B134842) and benzoyl chloride under basic conditions to yield 5-hydroxyflavone. mdpi.com

ReactantsReagents/ConditionsProductReference
2-AcetoxyacetophenonesBase, then Acid1,3-Diketones, then Flavones wikipedia.org
o-Hydroxyacetophenone, Benzoyl estersBase, then Acid1,3-Diphenylpropane-1,3-diones, then Flavones innovareacademics.in

Claisen-Schmidt Condensation and Oxidative Cyclization Approaches

Another classical and widely employed method is the Claisen-Schmidt condensation. semanticscholar.org This reaction involves the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). numberanalytics.com Specifically for flavone synthesis, a 2-hydroxyacetophenone (B1195853) is reacted with a substituted benzaldehyde (B42025) to produce a 2'-hydroxychalcone (B22705). innovareacademics.inexperimentjournal.com This intermediate then undergoes oxidative cyclization to form the flavone ring. innovareacademics.insemanticscholar.org Various oxidizing agents can be used for the cyclization step, including iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.injmb.or.kr

This approach is versatile and can be adapted for solvent-free conditions, for instance, by using solid sodium hydroxide (B78521) and a grinding technique to produce α,α′-bis-(substituted-benzylidene)cycloalkanones in high yields. nih.gov

ReactantsReagents/ConditionsIntermediate/ProductReference
2-Hydroxyacetophenone, BenzaldehydeBase (e.g., KOH)2'-Hydroxychalcone experimentjournal.com
2'-HydroxychalconeOxidizing agent (e.g., I2/DMSO)Flavone innovareacademics.in

Allan-Robinson Synthesis

The Allan-Robinson reaction provides a direct route to flavones from o-hydroxyaryl ketones. wikipedia.org In this synthesis, an o-hydroxyaryl ketone reacts with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid. mdpi.com The reaction proceeds through tautomerization of the ketone to an enol, which then attacks the anhydride. Subsequent cyclization and dehydration steps lead to the formation of the flavone ring. wikipedia.org This method can also be used to produce isoflavones. wikipedia.orgbiomedres.us

For example, the synthesis of 5,7-dihydroxy-3',4'-dimethoxy-3-methyl flavone was achieved by refluxing a mixture of chloro-propiophenone and veratroyl chloride in dry acetone (B3395972) with potassium carbonate for 40 hours. innovareacademics.in

ReactantsReagents/ConditionsProductReference
o-Hydroxyaryl ketones, Aromatic anhydridesSodium salt of the aromatic acidFlavones or Isoflavones wikipedia.orgbiomedres.us

Intramolecular Wittig Reactions for Flavone Formation

The intramolecular Wittig reaction offers another pathway to the flavone core. semanticscholar.orgscispace.com This method typically involves the generation of a phosphorane from a triphenylphosphine (B44618) and a 2-acetoxyphenacyl bromide. scispace.com The resulting phosphorane then undergoes an intramolecular olefination reaction to form the flavone. While effective, this process can involve multiple steps starting from a 2-hydroxyacetophenone. scispace.com A variation of this is the photo-Wittig reaction, which has also been applied to flavone synthesis. researchgate.net

Starting MaterialKey ReagentsKey IntermediateProductReference
2-HydroxyacetophenonesTriphenylphosphine, BrominePhosphoraneFlavone scispace.com
Silyl ester of O-acyl(aroyl)salicylic acids(Trimethylsilyl)methylenetriphenylphosphoraneAcylphosphorane4H-chromen-4-ones organic-chemistry.org

Contemporary and Optimized Synthetic Routes for Substituted Flavones

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing substituted flavones, often employing transition-metal catalysts to achieve high yields and selectivity.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of flavones and other heterocyclic compounds. innovareacademics.in These methods offer advantages in terms of efficiency, functional group tolerance, and the ability to form specific carbon-carbon and carbon-heteroatom bonds.

One prominent approach is the palladium-catalyzed carbonylative Sonogashira coupling. This reaction can be performed under mild conditions, such as at room temperature using water as a solvent and a balloon pressure of carbon monoxide. organic-chemistry.org Another variation involves a microwave-assisted, one-pot Sonogashira-carbonylation-annulation reaction. researchgate.net A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure also affords a variety of chromones in very good yields. organic-chemistry.org

ReactantsCatalyst/ConditionsProductReference
o-Iodophenols, Terminal acetylenesPd catalyst, CO, Base (e.g., Et3N)Flavones/Chromones innovareacademics.inorganic-chemistry.org
Arylboronic acids, Carboxylic acids (activated in situ)Pd catalyst, Pivalic anhydrideAryl ketones organic-chemistry.org

These contemporary methods provide efficient pathways to a wide range of substituted flavones, facilitating the exploration of their chemical and biological properties. The synthesis of this compound, specifically, can be envisioned through the application of these foundational and modern techniques, by selecting the appropriately substituted starting materials, such as 4-chloro-5-methyl-2-hydroxyacetophenone.

Microwave-Assisted Synthesis for Efficiency and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. unlp.edu.armilestonesrl.com This technology is particularly beneficial in the synthesis of flavones, providing a rapid, efficient, and environmentally friendly alternative. researchgate.netisca.in The core benefits of microwave-assisted synthesis include a dramatic reduction in reaction times, often from hours to mere minutes, increased product yields, and cleaner reaction profiles with fewer byproducts. milestonesrl.comisca.inanton-paar.com

The application of microwave irradiation aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions. unlp.edu.arresearchgate.netwisdomlib.org In the context of flavone synthesis, chalcones are key precursors. researchgate.net Microwave-assisted cyclization of substituted chalcones in the presence of a catalyst like iodine in dimethyl sulfoxide (DMSO) has proven to be a highly effective method for producing flavones. isca.in This approach not only enhances efficiency but also simplifies the purification process. isca.in The use of solid supports, such as silica (B1680970) gel, in conjunction with microwave heating further promotes green chemistry by enabling solvent-free conditions. unlp.edu.arresearchgate.net

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time2-3 hours5-7 minutes isca.in
Energy ConsumptionHigherLower milestonesrl.com
YieldOften lowerImproved milestonesrl.comisca.in
ByproductsMore likelyReduced milestonesrl.comwisdomlib.org

Oxidative Cyclization of o-Hydroxychalcones

The oxidative cyclization of ortho-hydroxychalcones stands as one of the most fundamental and widely applied methods for the synthesis of flavones. mdpi.comnih.gov This process involves the conversion of a 2'-hydroxychalcone intermediate into the corresponding flavone. nih.gov The reaction can be catalyzed by various reagents, and the choice of catalyst can influence the reaction pathway and the final product. mdpi.comnih.gov For instance, iodine is a commonly used reagent that effectively mediates the cyclization to form flavones. chemijournal.com

The mechanism of this transformation can proceed through different pathways depending on the reaction conditions. One proposed pathway involves the initial dehydrogenation of a 2'-hydroxydihydrochalcone to form the 2'-hydroxychalcone, which then undergoes an oxidative cyclization to yield the flavone. nih.gov Palladium(II) catalysts have been shown to be effective in this process, offering a versatile route to both flavones and flavanones from a common precursor. nih.gov The reaction conditions, including the choice of oxidant and additives, can be tuned to selectively favor the formation of either flavones or flavanones. nih.gov

Targeted Synthesis of this compound and Related Halogenated/Methylated Analogues

The introduction of halogen and methyl groups onto the flavone scaffold is a key strategy for modulating its biological properties. sci-hub.sewho.int The specific placement of these substituents can significantly influence the compound's activity.

The synthesis of halogenated and methylated flavones often begins with appropriately substituted precursors. For instance, the synthesis of this compound would typically start with a 2'-hydroxyacetophenone (B8834) derivative bearing the desired chlorine and methyl groups on the A-ring. This precursor then undergoes condensation with a suitable benzaldehyde to form a chalcone, which is subsequently cyclized to the final flavone. nih.gov

The Claisen-Schmidt condensation is a common method for synthesizing the chalcone intermediate from an acetophenone (B1666503) and a benzaldehyde. nih.gov The strategic placement of substituents like chlorine and methyl groups on the flavone core has been shown to be beneficial for certain biological activities. who.int For example, studies have indicated that the presence of a chlorine atom on the flavone skeleton can enhance its properties. sci-hub.se Similarly, the introduction of a methyl group can also positively impact the bioactivity of the compound. who.intmdpi.com

Synthetic StepDescriptionKey Reagents/MethodsReference
Chalcone FormationCondensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde.Claisen-Schmidt condensation nih.gov
Flavone CyclizationOxidative cyclization of the chalcone intermediate.Iodine in DMSO, Palladium(II) catalysts nih.govchemijournal.comnih.gov
HalogenationIntroduction of a halogen atom onto the flavone ring.Starting with a halogenated precursor. sci-hub.senih.gov
MethylationIntroduction of a methyl group onto the flavone ring.Starting with a methylated precursor. who.intmdpi.com

Chemical Modification and Derivatization Research

Beyond the initial synthesis, chemical modification and derivatization are crucial for optimizing the properties of flavones like this compound.

A significant limitation for many flavonoids is their poor water solubility, which can hinder their bioavailability. ijper.orgnih.govpjmonline.org Glycosylation, the attachment of sugar moieties to the flavonoid core, is a widely explored strategy to overcome this issue. ijper.orgnih.govresearchgate.net The addition of a sugar group generally increases the water solubility and stability of the flavonoid. nih.govpjmonline.orgresearchgate.net

This modification can be achieved through various methods, including chemical synthesis and microbial biotransformation. ijper.orgpjmonline.org The resulting flavonoid glycosides are often considered "pro-drugs," as the sugar portion can be cleaved in the body to release the active aglycone. nih.gov While glycosylation typically enhances solubility, the absorption of the aglycone form can sometimes be higher. mdpi.com Nevertheless, the improved solubility and stability offered by glycosylation make it a valuable tool for enhancing the pharmaceutical potential of flavonoids. ijper.orgresearchgate.net Fungal biotransformations have shown promise in producing glycosylated derivatives of flavonoids, including those with methyl groups. researchgate.net

Methylation Effects on Metabolic Stability and Biological Activity

The substitution pattern on the flavone skeleton, particularly the presence and position of methyl groups, plays a critical role in determining the compound's metabolic fate and its biological efficacy. The methyl group in this compound is significant in this context.

Research into dietary flavonoids has shown that non-methylated flavones, especially those with free hydroxyl groups, are often subject to rapid hepatic metabolism. nih.govnih.gov The primary metabolic pathways are glucuronidation and sulfation, which are conjugation reactions that increase the water solubility of the compounds, facilitating their rapid elimination from the body. This extensive first-pass metabolism can significantly lower the oral bioavailability of hydroxylated flavonoids. nih.govnih.gov

In contrast, methylation of these hydroxyl groups offers a protective effect. Studies comparing methylated flavones to their non-methylated counterparts have demonstrated that methylation leads to a dramatic increase in metabolic stability. nih.govnih.gov For example, methylated flavones like 5,7-dimethoxyflavone (B190784) are highly resistant to the hepatic metabolism that rapidly depletes non-methylated flavones such as chrysin (B1683763) (5,7-dihydroxyflavone). nih.gov This enhanced stability is directly linked to improved intestinal absorption. In studies using Caco-2 cells, a model for the human intestinal barrier, methylated flavones showed significantly higher permeability than their unmethylated analogs. nih.gov This suggests that the 7-methyl group on this compound likely enhances its bioavailability compared to a hypothetical 6-chloro-7-hydroxyflavone.

Table 2: Comparative Intestinal Permeability of Methylated vs. Unmethylated Flavones

Compound Type Example Compounds Apparent Permeability (Papp) (x 10⁻⁶ cm s⁻¹) Key Finding Reference
Unmethylated Flavones 7-hydroxyflavone, Apigenin (B1666066), Chrysin 3.0 - 7.8 Lower permeability correlated with extensive metabolism within Caco-2 cells. nih.gov
Methylated Flavones 7-methoxyflavone, 5,7-dimethoxyflavone 22.6 - 27.6 Approximately 5- to 8-fold higher permeability, indicating better absorption and metabolic stability. nih.gov

Beyond metabolic stability, methylation also modulates the biological activity of flavones. The specific placement of a methyl group can fine-tune the compound's interaction with biological targets. Research on various methylflavone derivatives has shown that they can possess significant anti-inflammatory properties. researchgate.net For instance, studies on methyl-substituted flavones in macrophage cell lines revealed that the position of the methyl group influenced the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines. researchgate.net While this compound itself has been investigated for potential antioxidant, anti-inflammatory, and anticancer activities, its specific biological profile is a direct result of the combined electronic and steric effects of both the chloro and the methyl substituents on the flavone core. ontosight.ai

Biological Activities and Pharmacological Investigations of 6 Chloro 7 Methylflavone

Anti-inflammatory Research

The anti-inflammatory properties of 6-Chloro-7-methylflavone derivatives have been explored through various mechanisms, primarily focusing on the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity

Research has centered on 6-Chloro-7-methyl-3',4'-dimethoxyflavone as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. benthamdirect.comresearchgate.net The COX-2 enzyme is inducible and its expression increases significantly during inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation. researchgate.net The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents. Studies indicate that 6-Chloro-7-methyl-3',4'-dimethoxyflavone demonstrates potent and selective inhibitory activity against the COX-2 enzyme. benthamdirect.comresearchgate.net

The anti-inflammatory efficacy of 6-Chloro-7-methyl-3',4'-dimethoxyflavone has been directly compared to established anti-inflammatory drugs, notably celecoxib, a well-known selective COX-2 inhibitor. In these studies, the flavone (B191248) derivative was found to have a more potent selective inhibitory activity towards the COX-2 enzyme. benthamdirect.comresearchgate.net One study reported that 6-Chloro-7-methyl-3',4'-dimethoxyflavone exhibited almost twice the selective inhibitory activity for COX-2 compared to celecoxib. benthamdirect.comresearchgate.net This suggests a strong potential for this compound in inflammation management.

Table 1: Comparative COX-2 Inhibition Efficacy
CompoundRelative COX-2 Inhibitory ActivityReference
6-Chloro-7-methyl-3',4'-dimethoxyflavone~2x more potent than Celecoxib benthamdirect.comresearchgate.net
CelecoxibReference Drug benthamdirect.comresearchgate.net

The anti-inflammatory potential of 6-Chloro-7-methyl-3',4'-dimethoxyflavone has been validated using established animal models of inflammation. The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. researchgate.net In this model, administration of the compound at a dose of 0.05 mmol/kg resulted in a 100% prevention of the increase in paw edema at both 3-hour and 5-hour time points. researchgate.net Further experiments at a lower dose (0.025 mmol/kg) still showed significant inhibition of paw edema, which was higher than that observed for the reference drug celecoxib at the same dose. researchgate.net

Table 2: In vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
CompoundDose (mmol/kg)Inhibition of Paw Edema at 3 hoursInhibition of Paw Edema at 5 hoursReference
6-Chloro-7-methyl-3',4'-dimethoxyflavone0.05100%100% researchgate.net
6-Chloro-7-methyl-3',4'-dimethoxyflavone0.02545.5%75.0% researchgate.net
Celecoxib0.0582.6%85.7% researchgate.net
Celecoxib0.025Not specifiedLower than test compound researchgate.net

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Reactive Oxygen Species, Cytokines)

While direct studies extensively detailing the effects of this compound on specific pro-inflammatory mediators are limited, the broader class of flavones and their derivatives are known to modulate these pathways. Flavonoids can interfere with inflammatory signaling cascades. mdpi.com Research on other methyl derivatives of flavone has shown they can inhibit the production of nitric oxide (NO) in stimulated macrophages. mdpi.comnih.gov NO is a key signaling molecule in inflammation, and its overproduction can contribute to tissue damage. nih.gov

Furthermore, flavonoids are recognized for their antioxidant properties, which involve scavenging reactive oxygen species (ROS). mdpi.com An overproduction of ROS contributes to oxidative stress, a condition closely linked to inflammation. mdpi.com It is also established that various flavones can influence the production of pro-inflammatory cytokines, such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial signaling proteins that drive the inflammatory response. mdpi.comnih.gov For instance, studies on other methylflavones demonstrated a reduction in the secretion of IL-1β, IL-6, and TNF-α from stimulated macrophage cells. mdpi.com

Investigations into Macrophage-Mediated Inflammatory Responses

Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), release a host of pro-inflammatory mediators. mdpi.com The investigation of compounds in macrophage cell lines, such as RAW 264.7, is a standard in vitro method to assess anti-inflammatory potential. mdpi.comnih.gov Studies on various methyl derivatives of flavones and flavanones have established their ability to inhibit inflammatory responses in LPS-stimulated macrophages. mdpi.comnih.gov This includes the suppression of nitric oxide production and the downregulation of pro-inflammatory cytokine secretion. mdpi.comnih.gov These findings suggest that a likely mechanism for the anti-inflammatory activity of this compound involves the modulation of macrophage-mediated inflammatory pathways.

Anticancer and Antiproliferative Research

The potential of flavonoids as anticancer agents is an active area of research. Many methoxyflavones have been investigated for their cytotoxic capacity against various cancer cell lines. mdpi.com However, specific research focusing on the antiproliferative and anticancer activities of this compound or its 3',4'-dimethoxy derivative is not extensively detailed in the available literature.

Studies on structurally related compounds provide some insight into the potential of this chemical class. For example, research on other flavone derivatives, such as 6-hydroxyflavone, has shown antiproliferative activity against breast cancer cell lines like MDA-MB-231. researchgate.net Similarly, various 5,6,7-trimethoxyflavones have exhibited moderate to high anti-proliferative activities against a panel of human cancer cell lines. nih.gov A broad study of 76 different methoxy (B1213986) and hydroxy flavones highlighted that the presence of free hydroxyl groups and specific substitutions on the B-ring were often essential for enhanced anti-proliferative activity. rsc.org While these findings are informative for the flavonoid class as a whole, dedicated studies are required to determine the specific anticancer and antiproliferative profile of this compound.

Cytotoxic Effects against Diverse Cancer Cell Lines

Extensive searches of scientific literature and databases did not yield specific studies investigating the cytotoxic effects of this compound against various cancer cell lines.

Studies on Leukemia, Prostate, Breast, and Colon Cancer Models

There is no publicly available research data detailing the cytotoxic or antiproliferative activity of this compound in leukemia, prostate, breast, or colon cancer cell line models. Consequently, no data tables on its specific efficacy in these cancer types can be provided.

Cellular Mechanisms of Antiproliferative Action (e.g., Cell Cycle Regulation via p21 Expression, Apoptosis Induction)

The cellular mechanisms underlying the potential antiproliferative action of this compound remain uninvestigated. There are no published studies that explore its effects on cell cycle regulation, including any influence on the expression of cell cycle inhibitors like p21, or its capacity to induce apoptosis in cancer cells.

Selective Activity Profiles against Malignant vs. Normal Cells

Research into the selective cytotoxicity of this compound, which would compare its effects on malignant cells versus healthy, normal cells, has not been reported in the scientific literature. Therefore, its selectivity profile is currently unknown.

Antimicrobial Research

Investigations into the antimicrobial properties of this compound are also absent from the available scientific literature.

Antibacterial Efficacy against Pathogenic Bacteria

There are no specific studies evaluating the antibacterial efficacy of this compound against any pathogenic bacteria.

No research data has been published on the inhibitory effects of this compound against specific bacterial strains, including the common pathogen Staphylococcus aureus. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity can be presented.

Antifungal Activities

There are no available scientific studies or data on the antifungal activities of this compound. Research into its potential efficacy against pathogenic fungi has not been published in the peer-reviewed literature.

Exploration of Mechanisms Counteracting Antimicrobial Resistance (e.g., Beta-Lactamase Inhibition)

An extensive search of the scientific literature did not yield any studies investigating the role of this compound in counteracting antimicrobial resistance. There is no published evidence to suggest that this compound has been evaluated as a potential beta-lactamase inhibitor or for any other mechanism to combat bacterial resistance to antibiotics.

Neuropharmacological Research

There is a significant absence of neuropharmacological research focused specifically on this compound in the available scientific literature.

Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

No studies have been published that investigate the modulatory effects of this compound on Gamma-Aminobutyric Acid Type A (GABAA) receptors.

There is no available data from radioligand binding assays or other experimental methods to characterize the binding affinity of this compound for the benzodiazepine (B76468) binding sites on GABAA receptors.

In the absence of binding studies, there are also no functional studies published that describe whether this compound potentiates or antagonizes the activity of different GABAA receptor subtypes, such as those containing α1, α2, or α3 subunits.

Research on Neuropathic Pain Amelioration

No preclinical or clinical research has been published to assess the potential of this compound in alleviating neuropathic pain.

Behavioral Studies Related to Central Nervous System Effects (e.g., Anxiolytic, Anticonvulsant, Myorelaxant Profiles)

While direct behavioral studies on this compound are not extensively documented in publicly available research, the pharmacological profiles of structurally related flavones provide significant insights into its potential central nervous system (CNS) effects. Flavonoids, as a class, are known to interact with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptors, which are pivotal in mediating anxiolytic, anticonvulsant, and myorelaxant activities. nih.gov

The substitution pattern on the flavone core, particularly at position 6, is a critical determinant of the compound's efficacy at GABAA receptors. For instance, studies comparing various 6-halo-substituted flavones revealed that 6-bromoflavone (B74378) acts as a positive allosteric modulator, exhibiting potent anxiolytic effects. researchgate.net In contrast, 6-chloroflavone (B190342) was found to be a neutralizing modulator, suggesting it binds to the receptor without eliciting a significant intrinsic effect. researchgate.net Another related compound, 6-chloro-3'-nitroflavone, was investigated and found to act as an antagonist of the benzodiazepine binding sites. nih.gov In animal models, it did not produce anxiolytic, anticonvulsant, sedative, or myorelaxant effects on its own; instead, it counteracted the effects of diazepam. nih.gov

Furthermore, the presence of a methyl group can influence activity. 6-Methylapigenin, a derivative of apigenin (B1666066), has been shown to induce anxiolytic effects in mice. nih.govscispace.com These findings underscore the nuanced structure-activity relationships within the flavone family. The specific combination of a chloro group at position 6 and a methyl group at position 7 in this compound suggests a unique pharmacological profile that warrants direct investigation to determine if it acts as a positive modulator, antagonist, or has a different mechanism of action on CNS-related behaviors.

Table 1: CNS-Related Activities of Structurally Similar Flavonoids

Compound Position 6 Moiety Other Key Moieties Observed CNS-Related Activity Reference
6-Chloroflavone Chloro None Neutralizing modulator at GABAA receptors researchgate.net
6-Bromoflavone Bromo None Positive modulator at GABAA receptors; anxiolytic researchgate.net
6-Chloro-3'-nitroflavone Chloro 3'-Nitro Antagonist at benzodiazepine binding sites; no intrinsic anxiolytic, anticonvulsant, or myorelaxant action nih.gov
6-Methylapigenin Methyl 4',5,7-Trihydroxy Anxiolytic effects in mice nih.govscispace.com

Antioxidant Research

The antioxidant properties of flavonoids are well-established, stemming from their ability to donate hydrogen atoms and scavenge free radicals. mdpi.com While specific studies quantifying the free radical scavenging potential of this compound are limited, research on analogous flavonoids provides a strong basis for its predicted antioxidant activity. The capacity of flavonoids to scavenge radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

Studies on various flavones demonstrate a concentration-dependent increase in the scavenging of DPPH free radicals. nih.govresearchgate.net The structural features of flavonoids, including the number and position of hydroxyl groups, significantly influence their antioxidant capacity. mdpi.com For example, a theoretical investigation into the free radical scavenging activity of 6,7-dihydroxyflavone highlighted the importance of the ortho-hydroxyl groups in weakening the O-H bond, which facilitates hydrogen donation to free radicals. researchgate.net Although this compound lacks hydroxyl groups, its core flavonoid structure may still contribute to some level of radical scavenging. The presence of the electron-donating methyl group at position 7 could potentially influence the electronic properties of the aromatic system, thereby affecting its interaction with free radicals.

Beyond direct radical scavenging, flavonoids can mitigate oxidative stress in biological systems by influencing cellular antioxidant defense mechanisms. nih.gov Research on various flavones in both in vitro and in vivo models shows they can protect cells from oxidative damage induced by reactive oxygen species (ROS).

In in vitro cell culture models, flavonoids have been shown to reduce cellular ROS levels and protect against oxidative damage to cellular components like DNA. nih.govnih.gov For instance, certain trihydroxyflavones have demonstrated significant cellular antioxidant activity in macrophage cell models. nih.gov In animal models, flavonoids have shown neuroprotective effects in oxidative stress-induced neurodegeneration by improving the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a key marker of cellular redox balance. nih.gov Aldose reductase inhibitors, which can include flavonoids, have been shown to reverse diabetes-induced changes related to oxidative defense in peripheral nerves. nih.gov Given the established role of the flavone skeleton in these processes, it is plausible that this compound could exhibit protective effects in models of oxidative stress, though specific experimental validation is required.

Other Investigated Biological Activities in Research

The flavone scaffold is a common feature in many enzyme inhibitors, and substitutions on this core structure can confer potency and selectivity.

Protein Kinases: Protein kinases are crucial signaling molecules and frequent targets in drug discovery. While direct inhibition of protein kinases by this compound has not been reported, various other substituted flavonoids and related chlorinated compounds have been identified as kinase inhibitors. mdpi.commedchemexpress.com The general protein kinase inhibitor H-7, for example, demonstrates that small molecules can interact with these enzymes, although it also has off-target effects. nih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the long-term complications of diabetes. nih.gov Flavonoids are recognized as a class of polyphenolic compounds that can inhibit aldose reductase. mdpi.com Although specific inhibitory data for this compound against aldose reductase is not available, the general inhibitory potential of the flavonoid class suggests this is a plausible area of activity.

Other Enzymes: A study on the closely related compound, 6-chloro-7-methyl-3',4'-dimethoxyflavone, found it to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2). researchgate.net This compound demonstrated higher anti-inflammatory activity and a better selectivity profile for COX-2 over COX-1 compared to the reference drug celecoxib. researchgate.net This finding is particularly significant as it demonstrates that the this compound core is compatible with potent and selective enzyme inhibition.

Table 2: Enzyme Inhibition by a Structurally Related Flavone

Compound Target Enzyme Key Finding Reference
6-Chloro-7-methyl-3',4'-dimethoxyflavone Cyclooxygenase-2 (COX-2) Showed almost two times better selective inhibitory activity than celecoxib. researchgate.net

Many flavonoids exhibit antiproliferative activity against various cancer cell lines, making them a subject of interest in oncology research. nih.gov The mechanism of action often involves the modulation of signaling pathways that control cell growth and apoptosis.

Research on flavonoids with substitutions at positions 6 and 7 has provided insights into their potential as anticancer agents. For example, 7-hydroxy flavone has shown promising anticancer activity against both cervical (HeLa) and breast (MDA-MB231) cancer cell lines. nih.gov Studies on methoxyflavones have indicated that substitutions at the C6 and C7 positions can be important for their cytotoxic effects on prostate cancer cells. mdpi.com Similarly, sideritoflavone, which has substitutions at positions 6, 7, and 8, was found to be highly toxic to several breast cancer cell lines, inhibiting the proliferation of both cancer stem cells and non-stem cancer cells. nih.gov

These findings suggest that the 6,7-substitution pattern on the flavone A-ring can be a key determinant of antiproliferative activity. The specific combination of chloro and methyl groups in this compound may confer cytotoxic properties, but this requires direct experimental evaluation against various cancer cell lines to determine its efficacy and mechanism.

Table 3: Antiproliferative Activity of Flavonoids with Related Substitution Patterns

Compound Key Substitutions Target Cell Lines Observed Effect Reference
7-Hydroxy flavone 7-Hydroxy HeLa (cervical), MDA-MB231 (breast) Promising anticancer activity with IC50 values of 22.56 µg/mL and 3.86 µg/mL, respectively. nih.gov
Sideritoflavone 5,4',3'-Trihydroxy-6,7,8-trimethoxy JIMT-1, MCF-7, HCC1937 (breast) Highly toxic with single-digit µM IC50 values; inhibited proliferation. nih.gov

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methylflavone and Analogues

Influence of Chlorine and Methyl Substituents on Bioactivity Profile

The specific placement of substituents on the flavone (B191248) rings is a critical determinant of pharmacological potency and selectivity. The introduction of a chlorine atom, for instance, can enhance the biological activity of a molecule. In some cases, chlorination can lead to improved efficacy of compounds. eurochlor.org Studies on various flavonoid derivatives have shown that the presence of halogen atoms on the basic skeleton can be beneficial for activities such as antitumor effects. mdpi.com For example, research on flavones has indicated that compounds with chlorine or bromine atoms can exhibit significant effects on bacteria. mdpi.comresearchgate.net

The position of these substituents is paramount. For instance, in the context of antimicrobial properties, 6-chloro-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria. mdpi.comresearchgate.net This highlights that the bioactivity is not solely dependent on the presence of a chlorine atom but also on its specific location on the flavone scaffold. Similarly, the position of methyl groups can influence activity. The introduction of methyl groups at certain positions has been explored in the synthesis of new flavones with potential anti-tubercular and anticancer activities. nih.gov

The strategic placement of these groups can fine-tune the electronic and steric properties of the molecule, which in turn affects its ability to bind to specific biological targets. This positional specificity is a key factor in developing compounds with desired therapeutic effects while minimizing off-target interactions.

The substituents on the flavone core significantly influence the binding affinity of these compounds to various receptors, a key aspect of their mechanism of action. A notable example is the interaction of flavone derivatives with the γ-aminobutyric acid type A (GABAA) receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system.

Several synthetic flavonoids have been developed as potent ligands for the benzodiazepine (B76468) binding site of the GABAA receptor. nih.govconicet.gov.ar SAR studies have revealed that the nature and position of substituents at the 6-position of the flavone ring are critical determinants of both binding affinity and efficacy. For instance, a large width of the first atom on the 6-substituent is suggested to favor a high binding affinity. researchgate.netnih.gov

Specifically, 6-substituted flavones exhibit a wide range of pharmacological activities at the GABAA receptor, acting as positive, neutralizing, or negative modulators. researchgate.net For example, 6-bromoflavone (B74378) has been shown to be a positive allosteric modulator, while 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) act as neutralizing modulators. researchgate.netnih.govtandfonline.com This indicates that while a halogen at the 6-position can confer high affinity, the specific halogen atom influences the functional effect. Furthermore, 6-methylflavone (B191877) has been identified as a positive allosteric modulator at certain GABAA receptor subtypes. tandfonline.com

The following table summarizes the effects of different substituents at the 6-position of the flavone ring on GABAA receptor modulation:

Substituent at Position 6Effect on GABAA ReceptorReference(s)
BromoPositive Modulator researchgate.netnih.govtandfonline.com
ChloroNeutralizing Modulator researchgate.netnih.govtandfonline.com
FluoroNeutralizing Modulator researchgate.netnih.govtandfonline.com
MethylPositive Modulator tandfonline.com

These findings underscore the critical role of the 6-position substituents in modulating GABAA receptor function, providing a basis for designing novel flavonoids with specific central nervous system activities.

Structural Determinants of the Chromen-4-one Backbone in Biological Function

The chromen-4-one (or 4H-chromen-4-one) moiety forms the fundamental backbone of flavones and is a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.netnih.gov The structural features of this backbone are essential for the biological function of these compounds.

The planarity of the flavonoid structure, which is influenced by the chromen-4-one ring system, is important for its interaction with biological targets. researchgate.net The C2-C3 double bond within the C-ring of the flavone structure contributes to the planarity and extends the π-conjugation to the carbonyl group. This feature is often associated with enhanced radical scavenging ability compared to saturated structures like flavanones. mdpi.com The absence of this double bond, as seen in the comparison between 6-methylflavone and 6-methylflavanone, can lead to significant differences in biological activity and receptor subtype selectivity. nih.gov

Impact of Substituents on the Phenyl (B) Ring on Overall Activity

For instance, the antioxidant activity of flavonoids is strongly influenced by the substitution pattern on the B-ring. The presence of an o-dihydroxy group (catechol) on the B-ring is often associated with potent antioxidant effects. nih.gov Similarly, for certain anticancer activities, electron-rich substituents on the B-ring have been shown to be important. researchgate.net

The substituents on the B-ring can also affect the interaction of flavonoids with specific enzymes and receptors. For example, studies on the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer, have shown that the lack of 3'-OH and 4'-OH groups on the B-ring can be beneficial for inhibitory activity. nih.gov Conversely, an increased number of methoxylated substitutions on the B-ring has been linked to increased P-glycoprotein inhibition. nih.gov

The following table provides examples of how B-ring substituents can influence the biological activity of flavonoids:

B-Ring Substituent PatternInfluence on Biological ActivityReference(s)
o-dihydroxy (catechol) groupPotent antioxidant activity nih.gov
Electron-rich substituentsImportant for antiproliferative activity researchgate.net
Lack of 3'-OH and 4'-OH groupsBeneficial for P-glycoprotein inhibition nih.gov
Increased methoxylationIncreased P-glycoprotein inhibition nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that are most important for a particular biological effect. mdpi.comnih.gov

QSAR studies have been widely applied to flavonoids to predict various activities, including antioxidant capacity and enzyme inhibition. mdpi.commdpi.comsemanticscholar.org These models typically use a set of calculated molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For example, a 2D-QSAR model was developed to predict the inhibitory activity of flavonoids on P-glycoprotein, achieving a high cross-validation coefficient, indicating good predictive ability. nih.gov Such models can be instrumental in screening virtual libraries of flavonoids to identify promising candidates for further investigation. nih.gov

A crucial outcome of QSAR studies is the identification of key molecular descriptors that have the most significant influence on the biological activity of interest. mdpi.com These descriptors provide insights into the mechanism of action and guide the design of more potent molecules.

Various types of molecular descriptors have been found to be important for the biological activities of flavonoids. These can include:

Constitutional descriptors: Such as the number of hydroxyl groups. nih.gov

Topological and connectivity indices: Which describe the branching and connectivity of the molecule. mdpi.com

Quantum chemical parameters: Such as the heat of formation, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For instance, in QSAR models for antioxidant activity, the number and position of hydroxyl groups are often key descriptors. mdpi.comnih.gov In a study on P-glycoprotein inhibition by flavonoids, descriptors related to the solvent-accessible surface area (vsurf_DW23, vsurf_G), solvation energy (E_sol), and dipole moment were found to be important. nih.gov The identification of these influential descriptors allows for a more rational approach to the design of novel flavonoid derivatives with enhanced biological effects.

Computational Chemistry and Molecular Interactions Research

Computational chemistry provides a powerful lens through which the interactions of small molecules, such as 6-Chloro-7-methylflavone and its analogues, with biological targets can be elucidated at a molecular level. These in silico methods, including molecular docking and interaction analysis, are instrumental in understanding the structure-activity relationships that govern the biological effects of these compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. These studies are crucial for identifying potential biological targets and understanding the binding modes of compounds like this compound. While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous flavone structures provides significant insights into their potential interactions with enzymes such as Cyclooxygenase-2 (COX-2) japer.in.

COX-2 is a key enzyme involved in inflammation, and its inhibition is a target for anti-inflammatory drugs japer.in. Docking studies on a series of novel flavones, including analogues with chloro and methyl substitutions, have been performed to investigate their binding modes within the COX-2 active site japer.in. For instance, a structurally similar compound, 2-(5-Methylphenyl)-6-chloro,7-methyl-4-chromenone, has been part of these computational analyses.

The docking results for these flavone analogues indicate that they can effectively bind to the active site of the COX-2 enzyme. The binding is generally characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues japer.in. The central ring of the flavone structure plays a critical role in determining the orientation of the aromatic rings, which in turn influences the binding affinity to the enzyme japer.in.

Table 1: Molecular Docking Interactions of Flavone Analogues with COX-2 Data inferred from studies on flavones with similar substitution patterns.

Compound AnalogueBiological TargetKey Interacting Residues (Predicted)Interaction Type
Flavones with Chloro and Methyl SubstitutionsCyclooxygenase-2 (COX-2)Tyr385, Tyr355, Trp387, Arg120Hydrogen Bonding
Flavones with Chloro and Methyl SubstitutionsCyclooxygenase-2 (COX-2)Val349, Leu352, Leu117, Tyr348Hydrophobic

The stability of the ligand-protein complex is largely determined by the network of interactions formed, including hydrophobic contacts and hydrogen bonds. For flavone analogues docked into the COX-2 active site, specific amino acid residues have been identified as being crucial for these interactions japer.in.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of ligands to their protein targets. In the case of flavone analogues interacting with COX-2, the docking studies revealed potential hydrogen bond interactions with residues such as Tyrosine 385 (Tyr385), Tyrosine 355 (Tyr355), Tryptophan 387 (Trp387), and Arginine 120 (Arg120) japer.in. These interactions are vital for anchoring the ligand within the active site and contribute significantly to the binding affinity.

Hydrophobic Interactions: The active site of COX-2 contains a hydrophobic channel, and interactions with nonpolar residues are essential for the binding of many inhibitors japer.in. For the studied flavone analogues, hydrophobic contacts were observed with amino acid residues including Valine 349 (Val349), Leucine 352 (Leu352), Leucine 117 (Leu117), and Tyrosine 348 (Tyr348) japer.in. The substituted phenyl group of the flavone structure typically interacts with the side chains of these residues through both hydrophobic and electrostatic forces japer.in. The presence of chloro and methyl groups on the flavone scaffold, as seen in this compound, would likely enhance these hydrophobic interactions within the binding pocket.

Table 2: Key Amino Acid Residues in the Interaction of Flavone Analogues with COX-2 Based on computational studies of structurally related flavones.

Interaction TypeAmino Acid ResidueRole in Binding
Hydrogen BondingTyr385Forms hydrogen bonds, contributing to ligand anchoring.
Tyr355Participates in the hydrogen bonding network.
Trp387Contributes to the stability of the complex via hydrogen bonds.
Arg120Forms key hydrogen bond interactions.
Hydrophobic InteractionsVal349Forms hydrophobic contacts with the ligand.
Leu352Contributes to the hydrophobic binding environment.
Leu117Participates in hydrophobic interactions.
Tyr348Involved in hydrophobic contacts within the active site.

Pharmacokinetics and Biotransformation Research

Metabolic Fate of 6-Chloro-7-methylflavone and Flavone (B191248) Derivatives

Flavonoids, upon ingestion, are subject to extensive metabolic processes primarily in the small intestine and the liver, which significantly influences their bioavailability and biological activity. nih.gov The metabolic journey involves phase I and phase II enzymes that modify the basic flavonoid structure. mdpi.com

The liver is the primary site for the metabolism of xenobiotics, including flavones. karger.com Hepatic metabolism of flavones generally involves several key pathways. Phase I reactions, catalyzed by cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups through processes like hydroxylation and demethylation. mdpi.comnih.gov For flavones, hydroxylation can occur at various positions on the A and B rings. nih.gov Furthermore, methoxy (B1213986) groups, such as the one implied by the methyl group in this compound, can undergo O-demethylation. nih.gov

Following phase I reactions, flavones and their metabolites undergo phase II conjugation reactions. The most common of these are glucuronidation and sulfation, which involve the attachment of glucuronic acid or a sulfate (B86663) group, respectively. nih.govtandfonline.com These processes increase the water solubility of the compounds, facilitating their excretion. Glucuronidation has been observed to occur at available hydroxyl moieties on the flavonoid skeleton. nih.gov While specific research on the hepatic metabolism of this compound is limited, studies on related compounds provide insight. For instance, fungal biotransformation studies on 6-chloroflavone (B190342) and 6-methylflavone (B191877) have been conducted to produce glycosylated derivatives, indicating that these positions are accessible to enzymatic modification. researchgate.netresearchgate.net The presence of a chlorine atom, as in this compound, may influence the metabolic profile, potentially affecting the rate and sites of enzymatic reactions.

Biotransformation processes, including glycosylation and methylation, are critical in determining the ultimate biological effects of flavonoids. tamu.edu These modifications significantly alter the physicochemical properties of the parent compound, such as solubility, stability, and membrane transport capability. symbiosisonlinepublishing.comresearchgate.net

Glycosylation , the attachment of a sugar moiety, generally increases the water solubility of flavonoids. researchgate.net This modification can be a double-edged sword; while it may enhance solubility, some studies suggest that glycosylation can reduce certain biological activities of flavonoids when tested in vitro. researchgate.net However, in vivo, flavonoid glycosides have sometimes shown comparable or even greater activity than their aglycone counterparts. researchgate.net Fungal biotransformation has been successfully used as a method to obtain novel glycosylated derivatives of chlorinated and methylated flavones, such as 6-chloroflavone, which may improve their stability and bioavailability. researchgate.net

Methylation of hydroxyl groups on the flavonoid skeleton has been shown to have a profound impact on bioavailability. symbiosisonlinepublishing.com Methylated flavones exhibit increased metabolic stability because the methyl groups protect the hydroxyl groups from rapid conjugation reactions like glucuronidation and sulfation in the liver. tandfonline.comresearchgate.net This protection from extensive hepatic metabolism can lead to higher plasma concentrations and a longer half-life. tandfonline.com Furthermore, methylation increases the lipophilicity of flavonoids, which can enhance their transport across cellular membranes and improve absorption. symbiosisonlinepublishing.comresearchgate.net Studies comparing methylated and unmethylated flavones have demonstrated the improved intestinal absorption and activity of the methylated forms. nih.gov These findings suggest that the methyl group in this compound could contribute positively to its metabolic stability and bioavailability.

Cellular Uptake and Distribution Studies

For a flavonoid to exert its biological effects, it must associate with or be taken up by target cells. nih.gov The cellular uptake of flavonoids and their metabolites is a key determinant of their bioactivity. researchgate.net The structural characteristics of a flavonoid, such as its lipophilicity and the presence of specific functional groups, govern its interaction with cell membranes and its ability to enter the cytosol. researchgate.net

Flavonoid aglycones, being more lipophilic, are generally thought to be absorbed more readily through passive diffusion across cell membranes compared to their more polar glycoside forms. tamu.edu However, specific transporters, such as the sodium-dependent glucose transporter 1 (SGLT1), have been implicated in the uptake of certain flavonoid glycosides. nih.gov Once inside the cell, flavonoids can be further metabolized, potentially leading to the generation of new bioactive forms. researchgate.netnih.gov

Studies have shown that modifications like methylation can significantly enhance cellular uptake. Methylation increases the hydrophobicity of flavonoids, improving their affinity for the cell membrane and facilitating their entry into cells. researchgate.net For example, the uptake of methylated flavanols and flavonols into fibroblasts and astrocytes was found to be higher than that of their unmethylated counterparts. researchgate.net While direct cellular uptake studies on this compound are not widely available, the presence of both a chloro and a methyl group would likely increase its lipophilicity, potentially favoring its passive diffusion across cell membranes and leading to efficient cellular uptake. researchgate.net

Data Tables

Table 1: Summary of Research Findings on Flavone Pharmacokinetics and Biotransformation

Process Key Findings References
Hepatic Metabolism Flavones undergo Phase I (hydroxylation, demethylation) and Phase II (glucuronidation, sulfation) reactions in the liver. nih.gov, mdpi.com, nih.gov
Glycosylation Can increase water solubility but may decrease bioactivity in vitro. Fungal biotransformation can produce novel glycosides of substituted flavones. researchgate.net, researchgate.net
Methylation Protects flavonoids from rapid hepatic metabolism (glucuronidation/sulfation), increases metabolic stability, and enhances membrane transport. tandfonline.com, symbiosisonlinepublishing.com, researchgate.net

| Cellular Uptake | Aglycones are generally absorbed via passive diffusion. Methylation enhances uptake by increasing lipophilicity and membrane affinity. | researchgate.net, tamu.edu |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
6-chloroflavone
6-methylflavone
8-amino-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside
6-bromo-8-nitroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside
2′-chloroflavone
3′-chloroflavone
4′-chloroflavone
2′-methylflavone
3′-methylflavone
4′-methylflavone
6-methyl-8-nitroflavone
2′-methylflavanone
3′,4′-DMF (3',4'-dimethoxyflavone)
5,7-DMF (5,7-dimethoxyflavone)
Galangin
Apigenin (B1666066)
Luteolin
Quercetin (B1663063)
Daidzein
Genistein
Puerarin (daidzein 8-C-glucoside)
3'-methoxy puerarin
Naringenin
Isorhamnetin
Morin
Kaempferol-3-glucoside
Kaempferol-3-rutioside
Rutin (B1680289)
Epicatechin (EC)
Epigallocatechin gallate (EGCG)
Gallic acid (GA)
Isoquercitrin (IQ)

Toxicological Assessment and Safety Profile Research Excluding Dosage

In vitro Cytotoxicity Studies on Normal Cell Lines

A study on the cytotoxicity of various flavonoids on cultured normal human cells, including human lung embryonic fibroblasts (TIG-1) and human umbilical vein endothelial (HUVE) cells, revealed that some flavonoids can exhibit considerable cytotoxicity at higher concentrations in a dose-dependent manner. nih.govjst.go.jp For instance, 3-hydroxyflavone, luteolin, and apigenin (B1666066) were found to be more toxic to TIG-1 cells, while luteolin, 3-hydroxyflavone, and quercetin (B1663063) showed higher toxicity towards HUVE cells. nih.govjst.go.jp It was noted that HUVE cells were generally more susceptible to the cytotoxic effects of flavonoids than TIG-1 cells. nih.govjst.go.jp The mechanism of cytotoxicity for some flavones and flavonols is suggested to be linked to an increase in intracellular reactive oxygen species (ROS) levels. nih.govjst.go.jp

Another study investigating prenylated flavonoids demonstrated that while they exhibit antiproliferative activity against cancer cell lines, their cytotoxicity towards normal cell lines was significantly lower, suggesting a degree of selectivity. mdpi.com Specifically, the modification of xanthohumol (B1683332) to an aurone (B1235358) derivative resulted in a notable decrease in its cytotoxic effect against normal human lung microvascular endothelial (HLMEC) and murine embryonic fibroblast (BALB/3T3) cell lines. mdpi.com

Halogenated flavones have also been assessed for their biocompatibility. In one study, halogenated flavone (B191248) derivatives were evaluated for cytotoxicity using a trypan blue exclusion assay on HUVEC cells. The results indicated that these compounds did not exhibit cytotoxic activities at the tested concentrations, with the cells retaining approximately 100% viability. mdpi.com This suggests that the antiangiogenic effects observed for these compounds were not a consequence of general cytotoxicity. mdpi.com

Table 1: Cytotoxicity of Selected Flavonoids on Normal Human Cell Lines

FlavonoidCell LineObserved EffectReference
3-HydroxyflavoneTIG-1, HUVEHigher toxicity compared to other tested flavonoids. nih.govjst.go.jp
LuteolinTIG-1, HUVEHigher toxicity compared to other tested flavonoids. nih.govjst.go.jp
ApigeninTIG-1Higher toxicity compared to other tested flavonoids. nih.govjst.go.jp
QuercetinHUVEHigher toxicity compared to other tested flavonoids. nih.govjst.go.jp
Xanthohumol derivative (aurone)HLMEC, BALB/3T3Reduced cytotoxic effect compared to the parent compound. mdpi.com
Halogenated flavonesHUVECNo observed cytotoxic activities at tested concentrations. mdpi.com

In vivo Safety Evaluation in Animal Models (e.g., Gastrointestinal Safety)

Direct in vivo safety evaluations, particularly concerning the gastrointestinal (GI) tract, for 6-chloro-7-methylflavone are not extensively documented. However, the broader class of flavonoids has been studied for its effects on the GI system.

Flavonoids generally have a positive impact on the gastrointestinal tract. They can help protect the intestinal epithelium from insults by pharmacological agents and toxins, maintain the integrity of the intestinal barrier, and modulate the gut microbiota. researchgate.net The interaction between flavonoids and gut microbes is significant, as the microbiota can metabolize flavonoids into new compounds that may have their own biological activities. nih.gov In turn, flavonoids can influence the composition of the gut microbiota, potentially promoting the growth of beneficial bacteria. researchgate.net

Despite these beneficial effects, some studies suggest that high doses of certain flavonoids could have detrimental consequences on the gastrointestinal system, including the potential for gastric ulcers, diarrhea, and prolonged inflammation. researchgate.net The specific effects can vary depending on the structure of the flavonoid and the dosage administered. For instance, while some flavonoid glycosides like quercitrin (B1678633) and rutin (B1680289) have shown intestinal anti-inflammatory effects in animal models of colitis, the aglycone quercetin has been reported to have damaging effects in the same models. researchgate.net

The anti-inflammatory properties of flavonoids are also relevant to their gastrointestinal safety profile. In a study using a TPA-induced mouse ear edema model, several flavanone (B1672756) analogues demonstrated significant anti-inflammatory activity with fewer adverse effects compared to conventional anti-inflammatory drugs. mdpi.com

General Toxicological Profiles of Related Flavone Compounds

Flavonoids are generally considered to have low toxicity and are well-tolerated, especially when consumed as part of a regular diet. nih.gov However, the increasing use of flavonoids in dietary supplements has prompted a closer examination of their toxicological profiles at higher concentrations.

Halogenated organic compounds, a category that includes this compound, are of interest in toxicological studies due to their persistence and potential for bioaccumulation. nih.gov The presence and position of a halogen, such as chlorine, on a molecule can significantly influence its biological activity and toxic potential. nih.gov Synthetic halogenated flavones and isoflavones are being investigated for various pharmacological activities, and their toxicological profiles are an important aspect of this research. nih.govresearchgate.net

The endocrine-disrupting potential of some flavonoids is another area of toxicological research. Certain flavonoids can act as phytoestrogens, binding to estrogen receptors and potentially causing endocrine disruption with excessive consumption. nih.gov

Table 2: General Toxicological Considerations for Flavonoids

Toxicological AspectGeneral Findings for FlavonoidsReference
General ToxicityGenerally low toxicity and well-tolerated in dietary amounts. nih.gov
Gastrointestinal EffectsCan be protective at low doses but may cause adverse effects at high doses. researchgate.netresearchgate.net
HalogenationThe presence of halogens can influence the toxic potential of organic compounds. nih.gov
Endocrine DisruptionSome flavonoids may exhibit endocrine-disrupting activities at high concentrations. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Signaling Pathways for 6-Chloro-7-methylflavone

Future investigations into this compound are poised to uncover a wider array of biological targets and intricate signaling pathways through which it exerts its effects. Halogenated flavonoids, as a class, have demonstrated a capacity to interact with various key cellular proteins. For instance, some halogenated flavones have been identified as having antiangiogenic properties by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov This interaction can inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

Furthermore, a derivative of the core structure, 6-chloro-7-methyl-3',4'-dimethoxyflavone, has been shown to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2). researchgate.net The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a valuable therapeutic strategy. The structural similarity suggests that this compound itself may interact with the COX-2 pathway, a hypothesis that warrants further experimental validation.

Another avenue of exploration stems from the finding that the related compound, 6-chloro-3'-nitroflavone, acts as an antagonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This suggests that the 6-chloro-flavone scaffold could be a privileged structure for interacting with central nervous system targets. Future research should, therefore, include comprehensive screening of this compound against a panel of kinases, receptors, and enzymes to fully elucidate its mechanism of action and identify novel therapeutic targets.

Development of New Derivations with Enhanced Specificity and Efficacy

The chemical scaffold of this compound offers substantial opportunities for the synthesis of new derivatives with improved pharmacological profiles. The process of modifying a lead compound to enhance its specificity for a biological target and increase its therapeutic efficacy is a cornerstone of drug discovery.

A prime example of this is the development of 6-chloro-7-methyl-3',4'-dimethoxyflavone. The addition of two methoxy (B1213986) groups to the B-ring of the flavone (B191248) structure significantly enhanced its selective inhibitory activity against the COX-2 enzyme. researchgate.net This demonstrates that even minor structural modifications can lead to substantial improvements in biological activity and selectivity.

Future synthetic efforts could explore a variety of chemical modifications to the this compound core. These could include:

Substitution at other positions: Introducing different functional groups at various positions on the A, B, and C rings could modulate the compound's electronic and steric properties, potentially leading to interactions with new biological targets or enhanced affinity for existing ones.

Introduction of different halogens: Replacing the chlorine atom with other halogens like bromine or fluorine could alter the compound's lipophilicity and binding interactions. Studies on other flavonoids have shown that halogenation can significantly impact their biological activity. mdpi.com

Modification of the C-ring: Alterations to the pyrone ring could influence the planarity and reactivity of the molecule, affecting its interaction with target proteins.

The synthesis and subsequent biological evaluation of a library of such derivatives will be crucial in establishing clear structure-activity relationships (SAR). This knowledge will guide the rational design of next-generation compounds with optimized therapeutic properties.

Integration of Advanced Computational and Experimental Approaches in Drug Design

The design and development of novel this compound derivatives can be significantly accelerated and refined through the integration of advanced computational and experimental techniques. In silico methods play a pivotal role in modern drug discovery by providing insights into molecular interactions and predicting the properties of new chemical entities before their synthesis.

Computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to the active sites of known biological targets, such as VEGFR2 and COX-2. For example, in silico docking studies have been successfully used to understand the interaction of halogenated flavones with the ATP-binding pocket of VEGFR2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their observed biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein, offering a more detailed understanding of the binding process and the stability of the complex.

These computational predictions must be validated through rigorous experimental testing. High-throughput screening (HTS) can be employed to rapidly assess the biological activity of a large library of newly synthesized derivatives. The experimental data generated from these assays can then be used to refine and improve the computational models, creating a synergistic cycle of design, synthesis, and testing that can lead to the rapid identification of potent and selective drug candidates.

Translational Research Prospects and Potential for Biomedical Applications

The promising preclinical findings for halogenated flavones, including derivatives of this compound, suggest a significant potential for translation into clinical applications. The antiangiogenic and anti-inflammatory properties of these compounds open up possibilities for their use in a variety of disease contexts.

The potential biomedical applications for this compound and its derivatives include:

Oncology: Given the antiangiogenic activity observed with related halogenated flavones, there is a strong rationale for investigating this compound as a potential anticancer agent. nih.govreading.ac.ukreading.ac.uk By inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, this compound could potentially slow tumor growth and prevent metastasis.

Inflammatory Disorders: The selective COX-2 inhibition demonstrated by a derivative of this compound points to its potential as a novel anti-inflammatory drug with a potentially favorable side-effect profile compared to non-selective NSAIDs. researchgate.net This could be beneficial in the treatment of conditions such as arthritis and other chronic inflammatory diseases.

Neurological Disorders: The interaction of a related flavone with the GABAA receptor suggests that derivatives of this compound could be developed as modulators of neuronal activity, with potential applications in anxiety, epilepsy, and other neurological conditions.

The path from a promising preclinical compound to a clinically approved drug is long and challenging. Future translational research on this compound will need to focus on comprehensive preclinical studies to evaluate its efficacy and safety in animal models of disease. Furthermore, formulation studies will be necessary to develop delivery systems that ensure optimal bioavailability and biodistribution. Successful navigation of these preclinical hurdles will be essential for the eventual entry of this compound or its derivatives into human clinical trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.